molecular formula C15H15NOS B5833167 2-methyl-N-[2-(methylthio)phenyl]benzamide CAS No. 708220-13-7

2-methyl-N-[2-(methylthio)phenyl]benzamide

Cat. No.: B5833167
CAS No.: 708220-13-7
M. Wt: 257.4 g/mol
InChI Key: HKWBTEQOOYAVSM-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(methylthio)phenyl]benzamide is a useful research compound. Its molecular formula is C15H15NOS and its molecular weight is 257.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.08743528 g/mol and the complexity rating of the compound is 282. The solubility of this chemical has been described as 30.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of benzamides, including compounds similar to 2-methyl-N-[2-(methylthio)phenyl]benzamide, show significant antimicrobial properties. Acylthiourea derivatives, a class to which these compounds belong, have been tested and found to be active against a range of bacterial and fungal strains. Specifically, these compounds are effective against Gram-positive and Gram-negative bacteria as well as fungi, showcasing their broad-spectrum antimicrobial capabilities. The antimicrobial activity varies depending on the type, number, and position of substituents on the phenyl group attached to the thiourea nitrogen. This highlights the potential of these compounds in developing novel antimicrobial agents with a wide range of applications in treating various infectious diseases (Limban et al., 2011).

Anticancer Activity

Benzamide derivatives have also been recognized for their potential in cancer treatment. A series of substituted benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Many of these compounds exhibited moderate to excellent anticancer activities, with some showing even higher efficacy than the reference drugs used in the studies. This indicates the promise of benzamide derivatives, including those similar to this compound, in developing effective cancer therapies (Ravinaik et al., 2021).

Synthesis and Characterization

The synthesis and characterization of benzamide derivatives have been a subject of interest in scientific research. These compounds have been synthesized and fully characterized using various spectroscopic techniques, including elemental analysis, X-ray crystallography, infrared, UV-Vis, and nuclear magnetic resonance. The detailed study of these compounds' molecular structures provides valuable insights into their physical and chemical properties, which is essential for their potential applications in different fields. For instance, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide was characterized and found to exhibit antibacterial activity towards both gram-positive and gram-negative bacteria (Adam et al., 2016).

Properties

IUPAC Name

2-methyl-N-(2-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-11-7-3-4-8-12(11)15(17)16-13-9-5-6-10-14(13)18-2/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWBTEQOOYAVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358954
Record name STK238931
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785849
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

708220-13-7
Record name STK238931
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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